

# Validating the Structure of Propyl Tiglate Using 2D NMR: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques for the structural validation of **propyl tiglate**. We present supporting experimental data, detailed methodologies, and visual aids to facilitate a clear understanding of the application of Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) in elucidating molecular structures.

### Structural Elucidation of Propyl Tiglate

**Propyl tiglate**, with the IUPAC name propyl (E)-2-methylbut-2-enoate, is an ester with the chemical formula C<sub>8</sub>H<sub>14</sub>O<sub>2</sub>[1]. Its structure comprises a propyl group attached to the oxygen of the carboxyl group and a tiglate group, which is a derivative of tiglic acid. The validation of this structure is crucial for quality control and characterization in various applications, including fragrance and chemical synthesis. 2D NMR spectroscopy is a powerful tool for unambiguously confirming the connectivity of atoms within a molecule.

### **Comparative Analysis of 2D NMR Techniques**

Two of the most informative 2D NMR experiments for structural elucidation are COSY and HMBC.

• Correlation Spectroscopy (COSY): This homonuclear experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds (2JHH



and <sup>3</sup>JHH coupling). The resulting spectrum displays cross-peaks between protons that are part of the same spin system.

Heteronuclear Multiple Bond Correlation (HMBC): This heteronuclear experiment shows
correlations between protons and carbons that are separated by two or three bonds (<sup>2</sup>JCH
and <sup>3</sup>JCH). It is particularly useful for identifying long-range connectivities and piecing
together different molecular fragments, especially around quaternary carbons.

The table below summarizes the expected 2D NMR correlations for **propyl tiglate**, based on its known structure and analysis of similar compounds like ethyl crotonate[2][3][4][5].

Table 1: Predicted <sup>1</sup>H and <sup>13</sup>C NMR Chemical Shifts and Key 2D NMR Correlations for **Propyl Tiglate** 

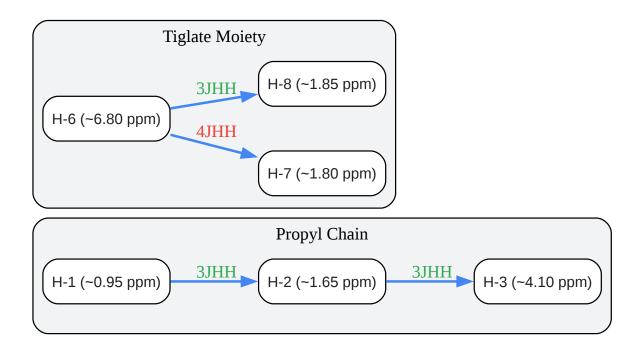
Atom Number	Atom Type	Predicted  ¹H Chemical Shift (ppm)	Predicted <sup>13</sup> C Chemical Shift (ppm)	Key COSY Correlation s (¹H-¹H)	Key HMBC Correlation s (¹H-¹³C)
1	-СНз	~0.95 (t)	~10.5	H-2	C-2, C-3
2	-CH <sub>2</sub> -	~1.65 (sextet)	~22.0	H-1, H-3	C-1, C-3, C-4
3	-O-CH <sub>2</sub> -	~4.10 (t)	~66.0	H-2	C-2, C-4
4	C=O	-	~167.0	-	H-3, H-6, H-8
5	=C(CH₃)-	-	~128.0	-	H-6, H-8
6	=CH-	~6.80 (qq)	~138.0	H-8	C-4, C-5, C- 7, C-8
7	-СНз	~1.80 (d)	~14.0	H-6	C-5, C-6
8	-СНз	~1.85 (d)	~12.0	H-6	C-4, C-5, C-6

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Multiplicity: s = singlet, d = doublet, t = triplet, q = quartet, qq = quartet of quartets, sextet.



## Visualizing the Connectivity: COSY and HMBC Correlations

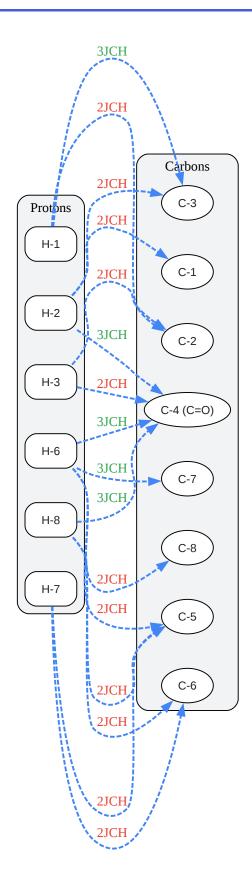
The following diagrams, generated using the DOT language, illustrate the key through-bond correlations for **propyl tiglate** that are essential for its structural validation.



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Caption: Key COSY correlations in **propyl tiglate**.





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Caption: Key HMBC correlations in **propyl tiglate**.



#### **Experimental Protocols**

A standardized protocol for acquiring high-quality 2D NMR spectra is essential for reliable structural validation. The following is a generalized workflow for acquiring COSY and HMBC spectra, adaptable for most modern NMR spectrometers (e.g., Bruker)[6][7].

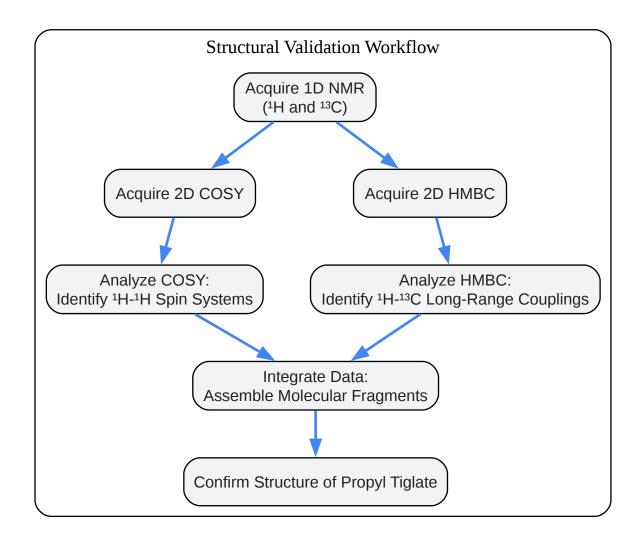
- 1. Sample Preparation:
- Dissolve approximately 5-10 mg of propyl tiglate in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>).
- Transfer the solution to a clean, dry 5 mm NMR tube.
- 2. 1D NMR Acquisition:
- Acquire a standard 1D <sup>1</sup>H NMR spectrum to determine the spectral width and transmitter frequency offset.
- Acquire a 1D <sup>13</sup>C NMR spectrum to determine the corresponding parameters for the carbon dimension.
- 3. COSY Experiment Setup:
- Load a standard COSY pulse program (e.g., cosygpqf on Bruker systems).
- Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals.
- Set the transmitter frequency offset to the center of the proton spectrum.
- Typically, 256-512 increments in the F1 dimension and 2-4 scans per increment are sufficient.
- 4. HMBC Experiment Setup:
- Load a standard HMBC pulse program (e.g., hmbcgplpndqf on Bruker systems).
- Set the spectral width in the F2 dimension for protons and in the F1 dimension for carbons.



- Set the respective transmitter frequency offsets.
- The number of scans per increment will be higher than in the COSY experiment due to the lower sensitivity of HMBC (typically 8-16 scans).
- The long-range coupling constant (J) is typically set to 8-10 Hz.
- 5. Data Processing and Analysis:
- Apply appropriate window functions (e.g., sine-bell) in both dimensions.
- Perform a two-dimensional Fourier transform.
- Phase correct the spectrum.
- Calibrate the axes using the solvent residual peak as a reference.
- Analyze the cross-peaks to establish connectivities.

The logical workflow for validating the structure of **propyl tiglate** using 2D NMR is depicted below.





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Caption: Experimental workflow for **propyl tiglate** validation.

By systematically analyzing the COSY and HMBC spectra and comparing the observed correlations with the expected patterns, researchers can confidently validate the chemical structure of **propyl tiglate**. This approach provides a robust and reliable method for the characterization of small molecules in academic and industrial research settings.

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